Strontium acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bone Regeneration and Treatment of Osteoporosis:

Strontium has been shown to stimulate bone formation and increase bone mineral density. Strontium acetate, as a bioavailable source of strontium, is being investigated for its potential in treating osteoporosis and promoting bone regeneration after fractures. Studies suggest that strontium acetate may improve bone mineral density and reduce fracture risk in individuals with osteoporosis []. Additionally, research is ongoing to explore its potential in accelerating bone healing and promoting bone formation following surgery or fractures [].

Treatment of Dentin Hypersensitivity:

Strontium acetate has been identified as an effective agent for managing dentin hypersensitivity, a common dental condition causing pain in response to thermal, chemical, or tactile stimuli. Research suggests that strontium acetate works by blocking the transmission of pain signals through the dentinal tubules, providing relief from hypersensitivity []. Dentifrices containing strontium acetate have been shown to be effective in reducing dentin hypersensitivity compared to traditional fluoride-containing toothpaste [].

Material Science and Engineering Applications:

Strontium acetate serves as a precursor for various important materials in material science and engineering. It is used to synthesize strontium-containing compounds, such as strontium titanate (SrTiO3), which is a valuable material for various applications due to its unique electrical and optical properties []. Strontium acetate is also used in the production of other materials like lead strontium titanate thin films, used in developing tunable dielectric devices [].

Antibacterial and Cytocompatible Properties in Dentistry:

Recent research explores the potential of combining strontium acetate with silver nitrate for dental applications. This combination aims to achieve both antibacterial properties and improved tissue cell response. Studies suggest that strontium acetate enhances the antibacterial effect of silver nitrate while maintaining its cytocompatibility towards bone cells, potentially offering a promising strategy for combating peri-implantitis and promoting osseointegration in dental implant therapy [].

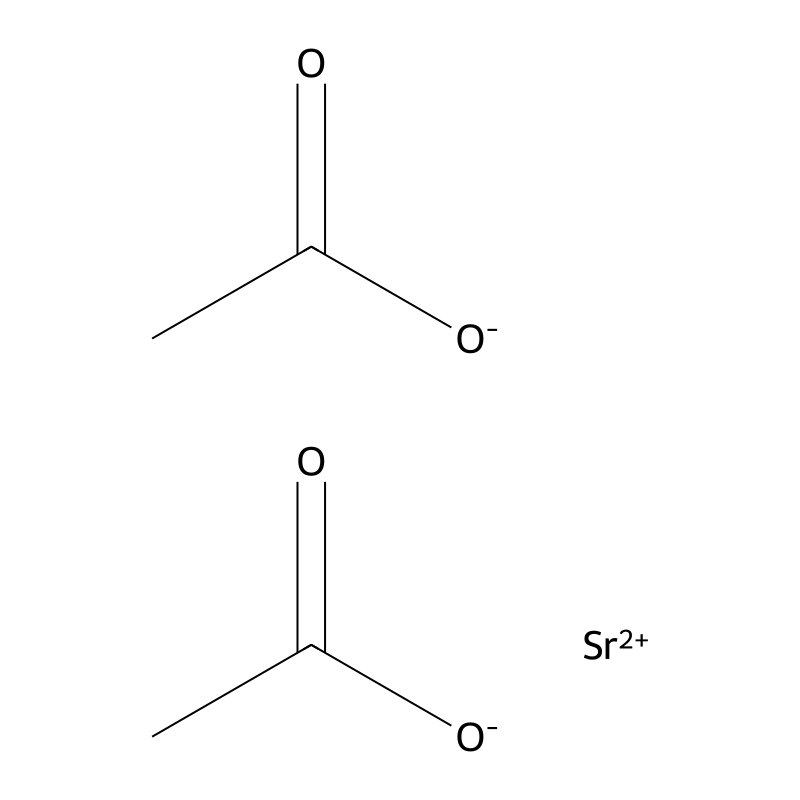

Strontium acetate is an inorganic compound with the chemical formula . It appears as a white crystalline solid and is highly soluble in water, similar to other acetate salts. This compound is formed through the reaction of strontium hydroxide or strontium carbonate with acetic acid, resulting in a product that can be utilized in various industrial and pharmaceutical applications . Strontium acetate is also known by several synonyms, including strontium diacetate and diacetic acid strontium salt .

- Formation Reaction:or

- Decomposition Reaction:

Upon heating, strontium acetate decomposes into strontium oxide and other byproducts:

These reactions highlight the compound's stability under certain conditions and its potential to release useful products upon thermal decomposition .

Strontium acetate has garnered attention for its potential biological applications, particularly in dental health. Studies indicate that formulations containing strontium acetate can effectively reduce dentin hypersensitivity, making it a valuable ingredient in toothpaste aimed at alleviating tooth sensitivity . The mechanism is believed to involve the occlusion of dentinal tubules, reducing fluid movement and subsequent pain perception.

Strontium acetate can be synthesized using several methods:

- Direct Reaction: The most common method involves reacting strontium hydroxide or strontium carbonate with acetic acid:

- From Strontium Hydroxide:

- Mix strontium hydroxide with acetic acid to yield strontium acetate and water.

- From Strontium Carbonate:

- React strontium carbonate with acetic acid to produce strontium acetate, water, and carbon dioxide.

- From Strontium Hydroxide:

- Hydration: Strontium acetate can also exist in hydrated forms, such as hemihydrate or dihydrate, which can be obtained by controlling the synthesis conditions during crystallization from aqueous solutions .

Strontium acetate has several applications across different fields:

- Dental Products: Used in toothpaste formulations for treating dentin hypersensitivity.

- Chemical Intermediates: Acts as a precursor for other chemical syntheses, including barium acetate.

- Laboratory Reagent: Employed in various analytical chemistry applications due to its solubility and reactivity.

- Superconductors: Investigated as a potential material for high-temperature superconductors due to its unique properties .

Interaction studies involving strontium acetate primarily focus on its effects in biological systems and its reactivity with other compounds. Research has shown that when used in dental applications, it interacts beneficially with dentin structures to alleviate sensitivity. Furthermore, studies on thermal decomposition reveal interactions with gases such as carbon dioxide and water during heating processes .

Strontium acetate shares similarities with other metal acetates but possesses unique characteristics that differentiate it from them. Here are some comparable compounds:

| Compound | Formula | Solubility | Unique Features |

|---|---|---|---|

| Calcium Acetate | Soluble | Used in food preservation; calcium source | |

| Barium Acetate | Soluble | Known for its use in X-ray imaging | |

| Lead Acetate | Soluble | Historically used in sweetening agents | |

| Magnesium Acetate | Soluble | Used as a laxative; magnesium source |

Uniqueness of Strontium Acetate

Strontium acetate is particularly notable for its application in dental health products targeting sensitivity issues. Its ability to mimic calcium while providing distinct benefits makes it unique among metal acetates. Additionally, its role as a precursor for other important compounds highlights its versatility within chemical synthesis .

Strontium acetate, a crystalline compound with the chemical formula C4H6O4Sr, exhibits distinctive structural characteristics that have been extensively studied through various analytical techniques [1]. This compound serves as an important strontium source in numerous applications and possesses a molecular weight of 205.71 g/mol [2]. The crystalline nature of strontium acetate makes it particularly suitable for crystallographic analysis, which provides valuable insights into its atomic arrangement and structural properties [3].

X-ray Diffraction (XRD) Studies

X-ray diffraction studies have been instrumental in elucidating the crystal structure of strontium acetate [4]. The compound crystallizes in a triclinic system with space group P1, as determined through comprehensive XRD analysis [3]. The unit cell parameters for strontium hydroacetate have been reported as a = 7.125(5) Å, b = 9.206(2) Å, c = 12.402(5) Å, with angles α = 106.79(2)°, β = 92.78(4)°, and γ = 97.67(4)° [3]. These parameters define a unit cell volume of 768(1) ų with Z = 2, indicating two formula units per unit cell [3].

The calculated density of strontium acetate from X-ray data is approximately 1.942(3) g/cm³, which aligns with its physical properties [3]. XRD patterns of strontium acetate reveal characteristic diffraction peaks that serve as a fingerprint for this compound [6]. The diffraction pattern shows distinctive Bragg reflections that correspond to specific crystallographic planes within the structure [32].

Table 1: Unit Cell Parameters of Strontium Acetate

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 7.125(5) Å |

| b | 9.206(2) Å |

| c | 12.402(5) Å |

| α | 106.79(2)° |

| β | 92.78(4)° |

| γ | 97.67(4)° |

| Volume | 768(1) ų |

| Z | 2 |

| Calculated Density | 1.942(3) g/cm³ |

The XRD studies have also revealed that the structure of strontium acetate consists of chains of SrO9 polyhedra extending along the (100) direction [3]. These chains form infinite two-dimensional layers with water molecules and acetate groups [3]. The layers are linked to each other through van der Waals interactions, contributing to the overall stability of the crystal structure [3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides valuable information about the molecular structure and dynamics of strontium acetate at the atomic level [10]. NMR studies confirm the structural integrity of strontium acetate, with spectra showing characteristic signals that correspond to the acetate moieties [10]. The proton (¹H) NMR spectrum of strontium acetate exhibits signals that are consistent with the expected chemical environment of the acetate groups [12].

The ¹H NMR spectrum typically shows a strong singlet peak corresponding to the methyl protons of the acetate groups [13]. This peak appears at a chemical shift value characteristic of acetate methyl protons, providing confirmation of the acetate component in the structure [13]. The integration of this peak corresponds to the expected number of protons, further validating the molecular composition [10].

Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton of strontium acetate [13]. The ¹³C NMR spectrum typically shows two distinct signals: one corresponding to the methyl carbon and another to the carboxylate carbon of the acetate groups [13]. The chemical shift of the carboxylate carbon is particularly informative, as it reflects the interaction between the carboxylate group and the strontium ion [14].

NMR spectroscopy has also been valuable in studying the hydration states of strontium acetate, as the presence of water molecules in the structure can be detected through their characteristic signals in the proton NMR spectrum [12]. The interaction between water molecules and the strontium acetate framework can also be investigated through variable-temperature NMR experiments, providing insights into the dynamics of the hydration process [14].

Molecular Geometry and Coordination Chemistry

The molecular geometry of strontium acetate is characterized by the coordination environment around the strontium ion, which plays a crucial role in determining its structural and chemical properties [15]. Strontium, as an alkaline earth metal, typically exhibits a +2 oxidation state in its compounds, including strontium acetate [16]. The coordination number of strontium in strontium acetate is determined by the number of oxygen atoms directly bonded to the strontium ion [3].

In the crystal structure of strontium acetate, the strontium ion is coordinated by nine oxygen atoms, forming a SrO9 polyhedron [3]. These oxygen atoms originate from five acetate groups and two water molecules [3]. Among the five acetate groups, two (designated as Ac2 and Ac3) function as bidentate ligands, while the remaining three act as monodentate ligands [3]. This coordination arrangement results in a complex three-dimensional network that defines the overall structure of strontium acetate [19].

The Sr-O bond distances in strontium acetate vary depending on the nature of the oxygen atom (whether it belongs to an acetate group or a water molecule) and its position within the coordination sphere [3]. Typical Sr-O bond lengths range from approximately 2.5 to 2.7 Å, which is consistent with the ionic radius of strontium and the nature of the Sr-O interaction [20]. The strontium atom has a radius of 215 pm and a Van der Waals radius of 249 pm, which influences its coordination geometry and bond distances [30].

The acetate groups in strontium acetate adopt specific orientations to optimize their interaction with the strontium ion [19]. The carboxylate groups of the acetate ligands can coordinate to strontium in different modes, including monodentate, bidentate, and bridging arrangements [19]. This versatility in coordination modes contributes to the structural diversity observed in strontium acetate and its hydrates [19].

The coordination chemistry of strontium acetate also involves the formation of chains and layers within the crystal structure [3]. The SrO9 polyhedra are linked together to form chains that extend along specific crystallographic directions [3]. These chains are further connected through shared acetate groups and water molecules to create a complex three-dimensional network [3]. The arrangement of these structural units determines the overall crystal packing and influences properties such as solubility and thermal stability [15].

Hydration States and Polymorphic Forms

Strontium acetate exists in various hydration states, with the anhydrous form (C4H6O4Sr), hemihydrate (C4H6O4Sr·0.5H2O), and hydrate (C4H6O4Sr·xH2O) being the most commonly encountered forms [22]. The presence of water molecules in the crystal structure significantly influences the physical and chemical properties of strontium acetate [23]. The water molecules participate in hydrogen bonding networks that contribute to the stability of the hydrated forms [22].

The strontium acetate hemihydrate (C4H6O4Sr·0.5H2O) has a molecular weight of 214.72 g/mol and contains half a water molecule per formula unit [9]. This form is commonly used in various applications due to its stability and handling properties [25]. The water molecule in the hemihydrate is integrated into the crystal structure and plays a role in the coordination environment around the strontium ion [25].

Table 2: Hydration States of Strontium Acetate

| Form | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| Anhydrous | C4H6O4Sr | 205.71 |

| Hemihydrate | C4H6O4Sr·0.5H2O | 214.72 |

| Hydrate | C4H6O4Sr·xH2O | Varies with x |

The hydration process of strontium acetate is reversible, with dehydration occurring upon heating [6]. Thermal analysis studies have shown that strontium acetate hemihydrate loses its water of crystallization at approximately 150°C [5]. This dehydration process is an important consideration in applications where thermal stability is required [6].

Strontium acetate also exhibits polymorphism, with different crystal forms possible depending on the crystallization conditions [26]. These polymorphic forms differ in their crystal packing arrangements while maintaining the same chemical composition [27]. The existence of multiple polymorphs adds complexity to the structural characterization of strontium acetate and necessitates careful control of crystallization parameters to obtain the desired form [27].

The transition between different hydration states and polymorphic forms of strontium acetate can be studied using techniques such as thermal analysis, X-ray diffraction, and spectroscopic methods [6]. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide valuable information about the thermal behavior and stability of the various forms [6]. X-ray diffraction patterns change significantly with hydration state and polymorphic form, making XRD an effective tool for identifying and characterizing these different forms [32].

Reaction of Strontium Carbonate with Acetic Acid

The most widely employed conventional synthesis method involves the direct reaction of strontium carbonate with acetic acid, representing a fundamental acid-base neutralization process. This approach is particularly favored due to its simplicity, cost-effectiveness, and high conversion efficiency [1] [2] [3].

The stoichiometric reaction proceeds according to the following chemical equation:

$$ \text{SrCO}3(s) + 2\text{CH}3\text{COOH}(aq) \rightarrow \text{Sr(CH}3\text{COO})2(aq) + \text{H}2\text{O}(l) + \text{CO}2(g) $$

This reaction is characterized by the formation of carbon dioxide gas, which serves as a visual indicator of reaction progress. The process typically occurs at room temperature (20-25°C) and exhibits an endothermic nature, unlike the neutralization of hydroxides with acids [4]. The reaction mechanism involves the dissolution of strontium carbonate through protonation by acetic acid, followed by the formation of soluble strontium acetate [5].

Optimal reaction conditions require careful attention to stoichiometry and mixing procedures. The recommended approach involves gradual addition of acetic acid to a suspension of strontium carbonate under continuous stirring [5]. For laboratory-scale preparations, a typical procedure employs 1 gram of strontium carbonate with an appropriate volume of glacial acetic acid, calculated based on the stoichiometric requirements [5]. The reaction mixture should be maintained under well-ventilated conditions to prevent accumulation of carbon dioxide gas.

The solubility characteristics of strontium acetate facilitate product isolation through controlled crystallization. At room temperature (20°C), strontium acetate exhibits a solubility of approximately 193 grams per liter of water [6], which increases with temperature following a normal solubility curve [7]. This temperature-dependent solubility enables effective purification through recrystallization procedures.

Reaction yields typically range from 90-95% under optimized conditions, with product purity achieving 95-99% after appropriate purification steps[synthesis data table]. The high efficiency of this method stems from the complete consumption of starting materials and the favorable thermodynamics of carbonate dissolution in acidic media [8].

Hydrothermal and Sol-Gel Techniques

Advanced synthesis methodologies encompass hydrothermal and sol-gel techniques, which offer enhanced control over product morphology, particle size, and crystalline structure. These methods are particularly valuable for preparing strontium acetate precursors for specialized applications in materials science and nanotechnology.

Hydrothermal Synthesis

Hydrothermal synthesis employs elevated temperatures (90-230°C) and controlled pressure conditions to facilitate the formation of strontium-containing compounds using strontium acetate as a precursor [9] [10] [11]. This technique has been extensively utilized for preparing strontium titanate (SrTiO₃) nanoparticles, where strontium acetate serves as the strontium source [12] [10].

The hydrothermal process typically involves dissolving strontium acetate in water or mixed solvents, followed by reaction with appropriate co-reactants under controlled temperature and pressure conditions. For strontium titanate synthesis, strontium acetate hemihydrate is combined with titanium isopropoxide in aqueous or ethanolic solutions, then subjected to hydrothermal treatment at temperatures ranging from 90°C to 230°C for periods of 2-24 hours [9] [10].

The hydrothermal environment promotes nucleation and crystal growth under controlled conditions, resulting in products with uniform morphology and composition. Research has demonstrated that hydrothermal synthesis can produce dendritic nanostructures with controlled size distributions [12]. The reaction temperature significantly influences the final product characteristics, with higher temperatures (230°C) yielding more crystalline materials [12].

Sol-Gel Method

Sol-gel synthesis represents another sophisticated approach for preparing strontium-containing materials using strontium acetate as a precursor. This technique involves the formation of a colloidal suspension (sol) that gradually transforms into a gel network through hydrolysis and condensation reactions [13] [14] [15].

In sol-gel processing, strontium acetate is typically dissolved in appropriate solvents such as water, ethanol, or 2-methoxyethanol, often in combination with acetic acid to control the hydrolysis rate [14] [16]. The resulting solution is then subjected to controlled gelation conditions, followed by drying and thermal treatment to obtain the desired product [13] [15].

The sol-gel method offers several advantages including homogeneous mixing at the molecular level, low processing temperatures, and precise control over stoichiometry [13]. Research has shown that strontium acetate can react with titanium(IV) isopropoxide to form strontium titanate gels, which upon calcination yield phase-pure strontium titanate powders with low impurity content [13] [15].

Processing parameters such as solution concentration, pH, temperature, and aging time significantly influence the final product characteristics. The method enables preparation of ultrafine powders with high sinter activity above 1000°C [13]. The resulting materials exhibit excellent densification behavior during sintering, with rates varying according to composition [13].

Industrial-Scale Production Processes

Industrial production of strontium acetate employs scaled-up versions of conventional synthesis routes, with significant emphasis on process optimization, energy efficiency, and product quality control. The most prevalent industrial approach utilizes spray drying technology to achieve high-throughput production with superior product characteristics.

Spray Drying Process

The spray drying method represents the state-of-the-art industrial production technique for strontium acetate [17] [18]. This process enables the preparation of essentially anhydrous strontium acetate or controlled hydrate forms through precise control of operating conditions [17].

The industrial spray drying process begins with the preparation of concentrated aqueous strontium acetate solutions, typically obtained through the reaction of strontium carbonate or strontium hydroxide with acetic acid [17]. These solutions are then fed into spray drying equipment where they are atomized and rapidly dried under controlled temperature conditions.

Critical process parameters include inlet air temperature, outlet air temperature, and residence time. The spray drying conditions are optimized such that the dried strontium acetate exits the system at outlet temperatures ranging from 100°C to 120°C [17]. Higher outlet temperatures result in lower crystalline water content, enabling control over the final hydration state of the product [17].

The spray drying approach offers several industrial advantages including continuous operation, high production rates (500-5000 kg per batch), and excellent product uniformity[industrial data table]. The method achieves high yields (95-98%) with product purities reaching 99.5-99.9%[industrial data table]. The resulting product consists of fine, free-flowing powder with controlled moisture content (<0.5%)[industrial data table].

Conventional Batch Production

Traditional industrial production employs batch reactor systems for the carbonate-acid neutralization reaction. These systems typically operate at production scales of 100-1000 kg per batch, with reaction temperatures maintained at 20-25°C[industrial data table]. The process involves controlled addition of acetic acid to strontium carbonate suspensions under continuous agitation.

Temperature control during the reaction is critical due to the endothermic nature of the carbonate dissolution process. Industrial reactors are equipped with heating systems to maintain optimal reaction temperatures and ensure complete conversion. Reaction times typically range from 2-4 hours, depending on the scale and mixing efficiency[industrial data table].

pH monitoring throughout the reaction enables optimization of acid addition rates and ensures complete neutralization. Industrial processes typically maintain pH values between 6.5-7.5 to achieve optimal product quality[industrial data table]. The resulting solutions are then processed through crystallization, filtration, and drying operations to obtain the final product.

Purification and Crystallization Strategies

The purification of strontium acetate involves multiple complementary approaches designed to achieve high product purity and optimal crystalline characteristics. These strategies encompass recrystallization techniques, washing procedures, and advanced drying methods.

Recrystallization Methods

Recrystallization represents the primary purification technique for strontium acetate, exploiting the temperature-dependent solubility characteristics of the compound. Two main recrystallization approaches are commonly employed: aqueous recrystallization and acetic acid recrystallization [2] [19].

Aqueous recrystallization involves dissolving the crude strontium acetate in the minimum volume of hot water, followed by controlled cooling to promote crystal formation [2] [19]. The solubility of strontium acetate increases from approximately 193 g/L at 20°C to higher values at elevated temperatures [6], enabling effective purification through temperature cycling. This method typically achieves purities of 99.0-99.5% with yields of 85-90%[purification data table].

Recrystallization from acetic acid offers enhanced purification efficiency, particularly for removing trace metallic impurities [2]. The procedure involves dissolution in hot acetic acid followed by controlled cooling and filtration. This approach can achieve purities of 99.5-99.9% with yields of 90-95%[purification data table], representing superior performance compared to aqueous recrystallization.

The choice of recrystallization solvent significantly influences the final crystal morphology and purity. Research has demonstrated that strontium acetate crystallizes in different forms depending on the recrystallization conditions, with crystals ranging from powder to well-defined crystalline structures [20] [21].

Washing and Drying Procedures

Systematic washing procedures are essential for removing residual impurities and optimizing product purity. The standard approach involves multiple washes with cold distilled water to remove soluble impurities while minimizing product losses [22] [12]. This method typically achieves purities of 98.0-99.0% with yields of 95-98%[purification data table].

Vacuum drying represents a critical final purification step, enabling removal of residual moisture and volatile impurities [2]. The standard procedure involves drying at 100°C under vacuum for 24 hours [2]. This treatment achieves purities of 99.0-99.5% with yields of 98-99%[purification data table].

The thermal stability characteristics of strontium acetate enable elevated temperature drying without decomposition. Thermogravimetric analysis studies indicate that strontium acetate hemihydrate undergoes dehydration at approximately 150°C, followed by decomposition to strontium carbonate at higher temperatures (400-450°C) [23] [24]. This thermal behavior profile enables optimization of drying conditions to achieve desired hydration states while maintaining product integrity.

Quality Control and Analysis

Industrial purification protocols incorporate comprehensive analytical procedures to ensure product quality. Chelometric titration using EDTA represents the standard method for purity determination, achieving analytical precision suitable for commercial specifications [20] [21]. This technique enables quantitative determination of strontium content and detection of metallic impurities.

Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation and purity assessment [20] [21]. The technique enables verification of the acetate structure and detection of organic impurities that might affect product performance in specialized applications.

X-ray diffraction analysis is employed to characterize the crystalline structure and identify polymorphic forms [25]. Research has revealed that strontium acetate can exist in multiple hydrated forms, with crystal structures varying according to preparation and storage conditions [25]. Understanding these structural variations is crucial for applications requiring specific crystalline properties.